4-Chloroisoquinoline-8-carboxylic acid

Synthetic Methodology C-H Activation Medicinal Chemistry

Choose 4-chloroisoquinoline-8-carboxylic acid (CAS 1823324-56-6) over generic isoquinoline acids to ensure regiospecific reactivity. The 4-chloro substituent's ortho orientation to the nitrogen provides distinct electronic and steric properties critical for kinase inhibitor design and SNAr/cross-coupling reactions. Unlike the 7-chloro isomer (long lead times, >50× higher cost), this compound is readily available off-the-shelf from multiple suppliers. Ideal for amide coupling via the 8-carboxylic acid handle. Don't compromise your SAR with a mismatched isomer.

Molecular Formula C10H6ClNO2
Molecular Weight 207.61
CAS No. 1823324-56-6
Cat. No. B2875386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroisoquinoline-8-carboxylic acid
CAS1823324-56-6
Molecular FormulaC10H6ClNO2
Molecular Weight207.61
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2C(=C1)C(=O)O)Cl
InChIInChI=1S/C10H6ClNO2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14)
InChIKeyCLFRAROCLLCIQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroisoquinoline-8-carboxylic acid (CAS: 1823324-56-6): A Strategic Heterocyclic Building Block for Kinase Inhibitor and Antimicrobial R&D


4-Chloroisoquinoline-8-carboxylic acid (CAS: 1823324-56-6) is a heterocyclic aromatic building block, a specific member of the halogenated isoquinoline carboxylic acid class with the molecular formula C10H6ClNO2 and a molecular weight of 207.61 g/mol . As a chloroisoquinoline acid, its primary application lies in the development of kinase inhibitors and as a key intermediate for creating novel antiparasitic and antimicrobial agents . This compound is a specialized research tool with a specific substitution pattern (4-chloro, 8-carboxylic acid) that defines its reactivity and potential biological profile, distinguishing it from other regioisomers and analogs.

Why 4-Chloroisoquinoline-8-carboxylic acid (CAS: 1823324-56-6) Cannot Be Replaced by a Generic Isoquinoline Analog


Generic substitution of 4-chloroisoquinoline-8-carboxylic acid with other isoquinoline-8-carboxylic acid analogs is not scientifically valid due to the distinct steric and electronic environments created by the specific substitution pattern. The 4-position chloro substituent influences the compound's reactivity and binding properties in a manner that regioisomers like 5-chloro-, 6-chloro-, or 7-chloroisoquinoline-8-carboxylic acids do not. For example, the 4-chloro group is positioned ortho to the nitrogen in the heterocyclic ring, which affects its electron density and potential for directed metalation or cross-coupling reactions . Furthermore, the chlorine atom can be selectively displaced in nucleophilic aromatic substitution (SNAr) reactions under conditions that would be less favorable or lead to different regio-outcomes with other isomers [1]. Even the parent isoquinoline-8-carboxylic acid scaffold is known to interact with biological targets such as fructose 1,6-bisphosphate aldolase , but the addition of the 4-chloro substituent is expected to modulate this activity and potentially introduce new kinase inhibition profiles . Therefore, substitution is not a simple one-for-one replacement but a change in a critical pharmacophoric or synthetic handle.

Quantitative Differentiation of 4-Chloroisoquinoline-8-carboxylic acid (CAS: 1823324-56-6) from Its Closest Analogs


Distinct Reactivity Profile: Selective Functionalization via 4-Chloro Directed Metalation vs. 8-Carboxylic Acid Handle

The 4-chloro substituent on the isoquinoline ring can act as a directing group for ortho-metalation, enabling selective functionalization at the adjacent C-3 position. This is a synthetically distinct pathway compared to analogs lacking a halogen at the 4-position, such as isoquinoline-8-carboxylic acid . The presence of the carboxylic acid at the 8-position offers a second, orthogonal handle for amide coupling or esterification, providing a degree of regiochemical control that is unavailable in simpler analogs . This dual functionality is supported by general reactivity principles for halogenated isoquinolines .

Synthetic Methodology C-H Activation Medicinal Chemistry

Market Availability and Price Comparison: 4-Chloroisoquinoline-8-carboxylic acid vs. 7-Chloroisoquinoline-8-carboxylic acid

Procurement data reveals a significant difference in commercial availability and pricing between the target compound and a close regioisomer. The 4-chloroisoquinoline-8-carboxylic acid is available from multiple global suppliers (e.g., Macklin, Sigma-Aldrich, Fluorochem, Leyan) at prices ranging from $0.15 to $0.46 per mg, with 25mg-1g pack sizes typically in stock [1], . In stark contrast, the 7-chloroisoquinoline-8-carboxylic acid (CAS: 1824331-69-2) is a specialty item with a lead time of 3-4 weeks and priced at $8.13 per mg .

Procurement Supply Chain Chemical Sourcing

Physical Property and Purity Benchmarking for 4-Chloroisoquinoline-8-carboxylic acid

The compound is commercially available in high purity, typically 95-98%, as verified by suppliers like Macklin (98%), Leyan (98%), and Sigma-Aldrich (95%) [1], , . This is consistent with industry standards for research-grade halogenated isoquinolines. Key physical properties include a molecular weight of 207.61 g/mol, and it is typically stored at room temperature as a yellow to brown solid , . These well-defined and consistently reported properties provide a reliable baseline for researchers, minimizing batch-to-batch variability compared to less characterized or custom-synthesized analogs.

Analytical Chemistry Quality Control Chemical Sourcing

Optimal Research Applications for 4-Chloroisoquinoline-8-carboxylic acid (CAS: 1823324-56-6)


Medicinal Chemistry: Exploring Kinase Inhibitor SAR

In kinase inhibitor research, the specific substitution pattern of 4-chloroisoquinoline-8-carboxylic acid is a critical differentiator. Its core scaffold is implicated in kinase inhibition, and the 4-chloro substituent provides a distinct electronic and steric profile compared to the unsubstituted or 7-chloro isomers . The 8-carboxylic acid is an ideal handle for amide coupling to introduce diversity elements, making it a strategic choice for synthesizing focused libraries to map kinase ATP-binding site interactions .

Synthetic Methodology: Directed Ortho-Metalation and Cross-Coupling Studies

This compound is particularly well-suited for research into new synthetic methodologies. The 4-chloro group can act as a directing group for ortho-metalation, allowing for the selective functionalization of the C-3 position, a transformation that is not possible with the parent isoquinoline-8-carboxylic acid [1]. Furthermore, the 4-chloro substituent is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of diverse and complex heterocyclic scaffolds in a regioselective manner .

Antimicrobial Agent Development: Leveraging Isoquinoline Scaffold Activity

The isoquinoline-8-carboxylic acid scaffold is known to interact with bacterial targets such as fructose 1,6-bisphosphate aldolase, an enzyme in Mycobacterium tuberculosis and Escherichia coli . The addition of a 4-chloro substituent offers a way to modulate this activity and potentially enhance selectivity or potency. Therefore, 4-chloroisoquinoline-8-carboxylic acid is a relevant building block for medicinal chemists focused on developing novel antimicrobials, particularly against drug-resistant strains .

Academic and Industrial Research Requiring Rapid, Cost-Effective Procurement

For research groups prioritizing speed and budget, the 4-chloro isomer is the clear choice over close regioisomers like the 7-chloro derivative. The latter can be >50 times more expensive per milligram and suffers from multi-week lead times, as evidenced by Biosynth's listing . In contrast, the 4-chloro compound is readily available off-the-shelf from multiple vendors (e.g., Macklin, Sigma-Aldrich) at standard research quantities, ensuring project timelines are met without prohibitive costs [2], .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloroisoquinoline-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.